2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H10O3. It is a derivative of cyclohexene and features both a ketone and a carboxylic acid functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2-Methylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the cyclization of 2-Methyl-4-oxopentanoic acid in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield 2-Methyl-3-hydroxycyclohex-1-ene-1-carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group to form esters and amides.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alcohols and amines in the presence of acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Dicarboxylic acids.
Reduction: 2-Methyl-3-hydroxycyclohex-1-ene-1-carboxylic acid.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes such as oxidoreductases and hydrolases, leading to the formation of reactive intermediates that participate in further biochemical reactions . Its unique structure allows it to undergo specific chemical transformations that are essential for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxocyclohex-1-ene-1-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-4-oxocyclohex-1-ene-1-carboxylic acid: Similar structure but with an additional ketone group at the 4-position.
2-Methyl-3-hydroxycyclohex-1-ene-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a ketone and a carboxylic acid group allows for diverse chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
65456-67-9 |
---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
2-methyl-3-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
KUWAUXQEPROIHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCCC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.